Salermide

Apoptosis SIRT1/SIRT2 Cancer

Research on p53-mutant cancers demands a SIRT inhibitor that triggers apoptosis independently of p53 status. Salermide (CAS 1105698-15-4) uniquely reactivates proapoptotic genes silenced by SIRT1, causing tumor-specific apoptosis even in p53-null cells - unlike Sirtinol or EX-527. • Dual SIRT1/SIRT2 inhibition (IC50: 76.2 µM SIRT1, 45 µM SIRT2) with ~2-fold SIRT2 selectivity • Well-tolerated in murine models at ≤100 µM with no adverse effects on body weight or behavior • ≥98% HPLC purity; stable at -20°C; shipped under blue ice for global delivery

Molecular Formula C26H22N2O2
Molecular Weight 394.5 g/mol
CAS No. 1105698-15-4
Cat. No. B610667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalermide
CAS1105698-15-4
SynonymsSalermide
Molecular FormulaC26H22N2O2
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O
InChIInChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)26(30)28-22-12-7-11-21(16-22)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30)
InChIKeyHQSSEGBEYORUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salermide Dual SIRT1/SIRT2 Inhibitor


Salermide is a reverse amide compound that functions as a potent, dual inhibitor of NAD+-dependent class III histone deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [1]. Its primary mechanism involves the reactivation of proapoptotic genes epigenetically silenced by SIRT1, leading to tumor-specific apoptosis in a wide range of human cancer cell lines [1]. Salermide is a cell-permeable small molecule with a molecular weight of 394.47 g/mol, exhibiting distinct selectivity and potency profiles compared to other SIRT inhibitors [1].

Dual SIRT1/SIRT2 pathway inhibition research
Cell-permeable small molecule probe
Supports apoptosis pathway response in cancer cell models

Salermide Substitution Risks


SIRT inhibitors are not interchangeable due to vast differences in isoform selectivity, which dictates their biological outcomes. For instance, the widely used SIRT1-selective inhibitor EX-527 induces cell cycle arrest rather than apoptosis, as it fails to inhibit SIRT2 and acetylate p53 [1]. Similarly, the structural analog Sirtinol demonstrates significantly lower potency in inducing cell death in certain cancer models and a different SIRT2 inhibition profile compared to Salermide . Tenovin-6, while also a dual inhibitor, exhibits a distinct IC50 ratio and relies on p53 activation, a pathway shown to be independent for Salermide in some contexts [2]. Substituting Salermide with these alternatives without rigorous validation will likely alter the experimental phenotype and confound data interpretation.

Target compound
Salermide
Dual SIRT1/SIRT2 inhibitor inducing apoptosis via p53 acetylation
Potential substitute
EX-527
SIRT1-selective; may shift to G1 cell cycle arrest instead of apoptosis
Dual inhibition required for p53 acetylation and apoptosis
Target compound
Salermide
p53-independent apoptosis induction
Potential substitute
Sirtinol
Requires p53-competent models; lower cell death response at matched concentration
p53 dependency limits use in p53-mutant or -deficient models
Target compound
Salermide
Intermediate SIRT1/SIRT2 selectivity (~2-fold SIRT2 preference)
Potential substitute
Tenovin-6
Higher dual potency but distinct IC50 ratio; p53 activation pathway may confound interpretation
Selectivity profile may not transfer; validate endpoint response

Salermide Comparative Evidence


Apoptosis Induction vs. EX-527

A direct head-to-head comparison in MCF-7 breast carcinoma cells demonstrates that Salermide, but not the SIRT1-selective inhibitor EX-527, is effective in inducing cell death at concentrations of 50 µmol/L or greater [1]. At comparable concentrations, EX-527 instead causes cell cycle arrest at the G1 phase [1]. This functional divergence is attributed to Salermide's dual targeting of both SIRT1 and SIRT2, which is required for p53 acetylation and subsequent apoptosis, a process not triggered by EX-527 [1].

Apoptosis vs. EX-527
Head-to-head
Salermide induces cell death ≥50 µmol/L; EX-527 causes G1 arrest at same concentration.
Dual SIRT1/SIRT2 engagement required for p53 acetylation and apoptosis pathway response.
MCF-7 breast carcinoma cells
Apoptosis SIRT1/SIRT2 Cancer

SIRT1/SIRT2 Inhibition Selectivity

Salermide's biochemical potency and selectivity for SIRT1 and SIRT2 differ markedly from its comparators. Salermide exhibits IC50 values of 76.2 µM for SIRT1 and 45 µM for SIRT2, demonstrating a preference for SIRT2 [1]. In contrast, Sirtinol shows the opposite preference (IC50 SIRT1: 37.6 µM, SIRT2: 103.4 µM) [1]. The SIRT1-selective inhibitor EX-527 has an IC50 of 0.38 µM for SIRT1 and 32.6 µM for SIRT2 [1], while the dual inhibitor Tenovin-6 is more potent against both isoforms (IC50 SIRT1: 21 µM, SIRT2: 10 µM) .

SIRT1/SIRT2 IC50
Cross-study comparable
SIRT1: 76.2 µM; SIRT2: 45 µM (~2-fold SIRT2 preference).
Intermediate selectivity profile supports pathway-specific inhibition studies.
In vitro SIRT activity assays; comparator profiles differ markedly.
SIRT1 SIRT2 IC50 Enzyme Inhibition

Cytotoxic Potency vs. Sirtinol

In a direct comparison of cytotoxicity against hematological cancer cell lines, Salermide demonstrated significantly higher potency than its structural analog, Sirtinol . Specifically, at a concentration of 100 µM, Salermide was at least 2-fold more potent than Sirtinol in inducing cell death in both leukemia KG1A and lymphoma Raji cultures .

Cytotoxicity vs. Sirtinol
Head-to-head
Salermide ≥2-fold higher cell death induction at 100 µM in leukemia/lymphoma models.
Reported higher response at tested concentration; supports cytotoxicity endpoint review.
KG1A leukemia and Raji lymphoma cell lines
Apoptosis Cytotoxicity Leukemia Lymphoma

p53-Independent Apoptosis vs. Sirtinol

Genetic knockdown experiments reveal a fundamental difference in mechanism of action. While p53 is essential for the apoptosis induced by Sirtinol, Salermide's proapoptotic effect is p53-independent [1]. RNA interference-mediated knockdown of p53 did not rescue cells from Salermide-induced death [1]. This is a key differentiating factor for experiments involving p53 status.

p53 Dependency
Head-to-head
Salermide: apoptosis p53-independent; Sirtinol: p53-dependent.
Supports p53-independent apoptosis pathway context; p53 knockdown did not rescue cells.
MCF-7 cells with p53 RNA interference
Apoptosis p53 Mechanism of Action

Salermide Application Scenarios


p53-Independent Apoptosis Research

Salermide is uniquely suited for studies aimed at elucidating p53-independent apoptotic mechanisms. As demonstrated by direct comparison with Sirtinol, Salermide induces apoptosis even in the absence of functional p53 [1]. This property makes it a critical tool for research in cancers characterized by p53 mutations or deletions, where other SIRT inhibitors like Sirtinol are ineffective. Experiments should be designed in p53-null cell lines or using p53 knockdown controls.

Selectivity Profiling in Oncology

For projects that require a dual SIRT1/SIRT2 inhibitor but with a specific balance of activity, Salermide provides a defined and reproducible profile. Its IC50 values of 76.2 µM (SIRT1) and 45 µM (SIRT2) establish a clear ~2-fold preference for SIRT2 [1]. This contrasts with the opposite selectivity of Sirtinol and the extreme SIRT1-selectivity of EX-527 [1]. Researchers can use Salermide to probe biological systems where this specific inhibitory ratio is hypothesized to yield a unique phenotypic outcome, ensuring experimental consistency across batches.

In Vivo Tolerability Studies

Salermide has been shown to be well-tolerated in mice at concentrations up to 100 µM, with no observed adverse health effects on diet consumption, body-weight gain, or behavior [1]. This favorable in vivo tolerability profile, coupled with its established mechanism of p53-independent tumor-specific apoptosis, makes Salermide a reliable candidate for preclinical animal studies investigating the therapeutic potential of dual SIRT1/2 inhibition, particularly in xenograft models derived from p53-mutant or -deficient cancers.

Gene Repression Screening in Cancer

Salermide is the ideal compound for confirming the role of SIRT1/2-mediated gene repression in cancer cell lines. Its mechanism of action is well-defined as the reactivation of proapoptotic genes epigenetically silenced by SIRT1 [1]. This provides a direct and specific tool for functional genomics studies. By using Salermide, researchers can reliably link changes in gene expression (e.g., via RNA-seq or qPCR) directly to the inhibition of SIRT1/2 deacetylase activity, differentiating these effects from those of other compounds that may have off-target activities or different mechanisms of action.

Application
Selection Property
Validation Focus
p53-independent apoptosis pathway studies
p53 pathway-response context
Apoptosis endpoint in p53-null/knockdown models
SIRT1/SIRT2 selectivity profiling
Intermediate dual inhibition profile
Isoform-specific endpoint interpretation
In vivo model-response studies
Reported tolerability endpoint context
Body-weight, diet, and behavior monitoring
SIRT1/2-mediated gene silencing research
Proapoptotic gene reactivation context
Deacetylase activity readout via RNA-seq/qPCR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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